molecular formula C9H11NO2 B13822362 1-(2-methoxy-3H-azepin-7-yl)ethanone

1-(2-methoxy-3H-azepin-7-yl)ethanone

Cat. No.: B13822362
M. Wt: 165.19 g/mol
InChI Key: UQIOXYYQYPWNFD-UHFFFAOYSA-N
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Description

1-(2-methoxy-3H-azepin-7-yl)ethanone is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of an azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The methoxy group attached to the azepine ring and the ethanone group contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-3H-azepin-7-yl)ethanone typically involves the following steps:

    Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethanone Group: The ethanone group can be introduced through acylation reactions using reagents like acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-3H-azepin-7-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(2-methoxy-3H-azepin-7-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methoxy-3H-azepin-7-yl)ethanone involves interactions with molecular targets such as enzymes or receptors. The methoxy and ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone: Similar structure but with a dibenzoazepine ring.

    1-(2-methoxy-3H-azepin-5-yl)ethanone: Similar structure but with the methoxy group at a different position.

Uniqueness

1-(2-methoxy-3H-azepin-7-yl)ethanone is unique due to the specific positioning of the methoxy and ethanone groups on the azepine ring, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-methoxy-3H-azepin-7-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-7(11)8-5-3-4-6-9(10-8)12-2/h3-5H,6H2,1-2H3

InChI Key

UQIOXYYQYPWNFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CCC(=N1)OC

Origin of Product

United States

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